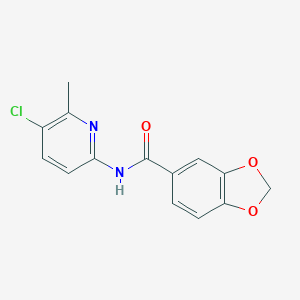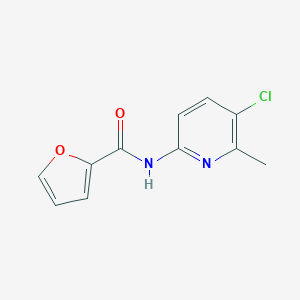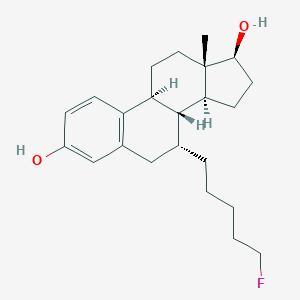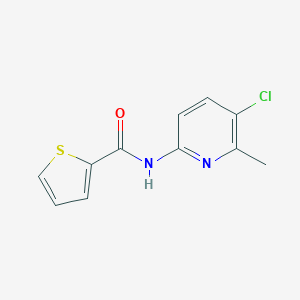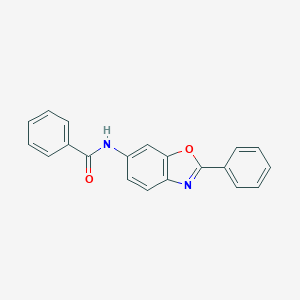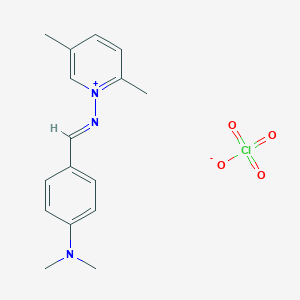
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate, also known as MTT, is a commonly used reagent in scientific research. It is a yellow tetrazolium salt that is widely used to assess cell viability and proliferation.
科学研究应用
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is widely used in scientific research to assess cell viability and proliferation. It is used in a variety of assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. This compound is also used in drug discovery and toxicity testing, as it can provide a quick and reliable assessment of the effects of drugs and chemicals on cells.
作用机制
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is reduced by NAD(P)H-dependent oxidoreductases in the mitochondria of living cells to form a purple formazan product. The reduction of this compound is dependent on the activity of these enzymes, which are present in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells present in the assay.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effects on the biochemical or physiological processes of living cells. It does not affect cell growth, metabolism, or gene expression. This compound is also non-toxic to cells and does not interfere with other assays or experimental procedures.
实验室实验的优点和局限性
The advantages of using 2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate in lab experiments include its simplicity, speed, and reliability. This compound assays can be performed quickly and easily, and the results are highly reproducible. This compound is also a cost-effective reagent that can be used in a variety of cell types and experimental conditions.
The limitations of using this compound in lab experiments include its dependence on mitochondrial function and the potential for interference from other substances. This compound assays may not accurately reflect the viability of cells with impaired mitochondrial function, and certain substances may interfere with the reduction of this compound, leading to inaccurate results.
未来方向
Future research on 2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate could focus on improving the accuracy and reliability of the assay, as well as developing new applications for the reagent. One potential direction could be the development of this compound-based assays for the detection of specific cell types or biomolecules. Another direction could be the optimization of this compound assays for high-throughput screening of drugs and chemicals. Overall, this compound is a valuable reagent in scientific research, and its future development and applications hold great promise.
合成方法
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (this compound) with the electron-coupling agent phenazine methosulfate (PMS). The reaction produces a water-insoluble formazan product, which is converted to a water-soluble product by the addition of a detergent such as sodium dodecyl sulfate (SDS).
属性
CAS 编号 |
145234-97-5 |
|---|---|
分子式 |
C16H20ClN3O4 |
分子量 |
353.8 g/mol |
IUPAC 名称 |
4-[(E)-(2,5-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-5-6-14(2)19(12-13)17-11-15-7-9-16(10-8-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-11+; |
InChI 键 |
AWFOBZSLODPAQU-SJDTYFKWSA-M |
手性 SMILES |
CC1=C[N+](=C(C=C1)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=C[N+](=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CC1=C[N+](=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
同义词 |
Pyridinium, 2,5-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino) -, perchlorate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



